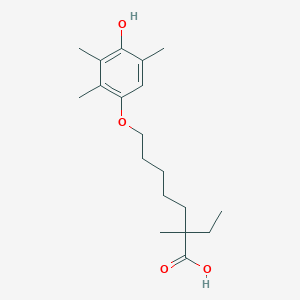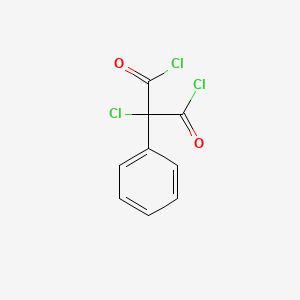![molecular formula C5H4Cl2F2N4O10 B14302526 Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro- CAS No. 113689-58-0](/img/structure/B14302526.png)
Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] is a complex organic compound characterized by its unique molecular structure. This compound consists of 4 hydrogen atoms, 5 carbon atoms, 4 nitrogen atoms, 10 oxygen atoms, 2 fluorine atoms, and 2 chlorine atoms
Métodos De Preparación
The synthesis of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves several steps. The synthetic route typically includes the reaction of ethane derivatives with dichloromethylene and fluorinated nitro compounds under controlled conditions. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored to maintain optimal conditions, ensuring consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or metal hydrides, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, where it is used to investigate the interactions between fluorinated molecules and biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with fluorinated functional groups.
Mecanismo De Acción
The mechanism of action of Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] involves its interaction with molecular targets through its functional groups. The dichloromethylene and nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The fluorine atoms enhance its stability and influence its interactions with other molecules .
Comparación Con Compuestos Similares
Ethane, 1,1’-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-] can be compared with similar compounds such as:
Methane, bis(2-chloroethoxy)-: This compound has a similar structure but lacks the fluorine and nitro groups, resulting in different chemical properties and reactivity.
Ethene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound also contains ethane and oxy groups but differs in its overall structure and functional groups, leading to distinct applications and reactivity.
Propiedades
Número CAS |
113689-58-0 |
|---|---|
Fórmula molecular |
C5H4Cl2F2N4O10 |
Peso molecular |
389.01 g/mol |
Nombre IUPAC |
2-[dichloro-(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C5H4Cl2F2N4O10/c6-5(7,22-1-3(8,10(14)15)11(16)17)23-2-4(9,12(18)19)13(20)21/h1-2H2 |
Clave InChI |
NMXFBFAKWCFBPU-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])([N+](=O)[O-])F)OC(OCC([N+](=O)[O-])([N+](=O)[O-])F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14302443.png)

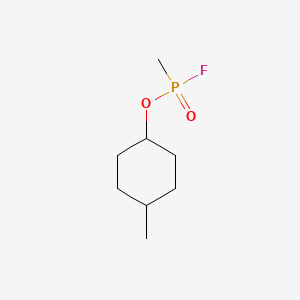
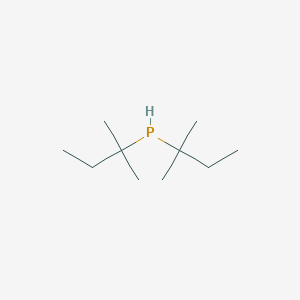

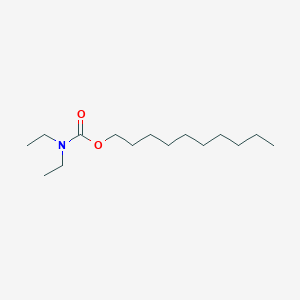
![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
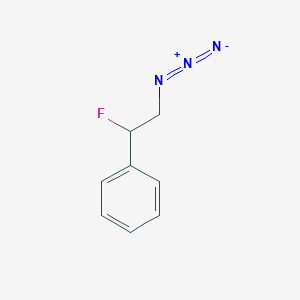
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![5-Propyl-2-[4-(trifluoromethoxy)phenyl]-1,3-dioxane](/img/structure/B14302515.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
